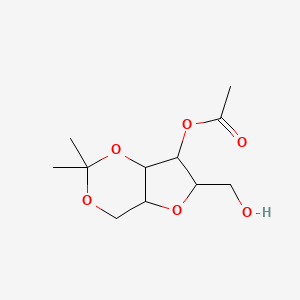
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: is a carbohydrate derivative with significant applications in biomedicine. This compound is known for its potential in managing various diseases, including diabetes and cancer, due to its ability to regulate blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction typically starts with D-glucitol, which undergoes isopropylidene protection to form 1,3-O-isopropylidene-D-glucitol. This intermediate is then acetylated at the 4-O position using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antidiabetic and anticancer properties, particularly in regulating blood glucose levels and inhibiting cancer cell growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:
Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)
Comparison with Similar Compounds
- 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 2,4-Di-O-acetyl-1,5-anhydro-3,6-di-O-methyl-D-glucitol
Comparison: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is unique due to its specific acetylation and isopropylidene protection, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits superior antidiabetic and anticancer effects, making it a valuable compound in biomedical research .
Properties
Molecular Formula |
C11H18O6 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3 |
InChI Key |
NEFAUDCBPZTAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
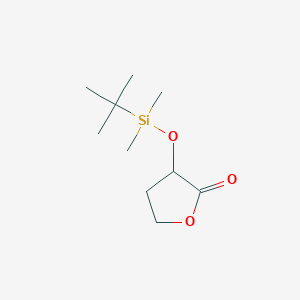
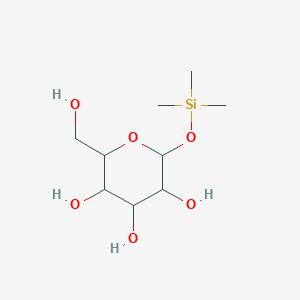
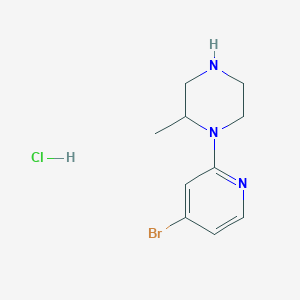
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
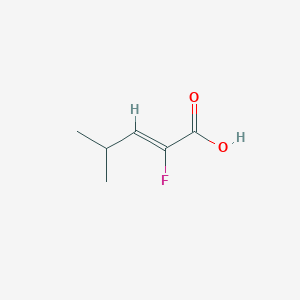
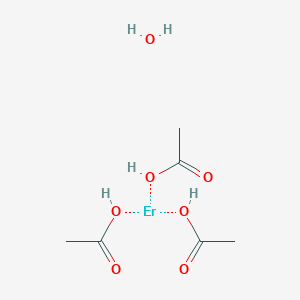
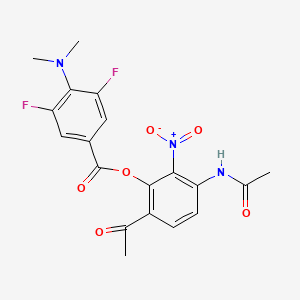
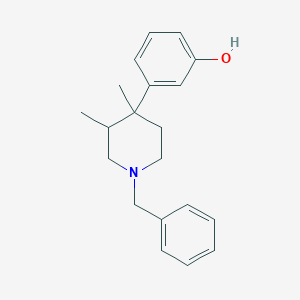
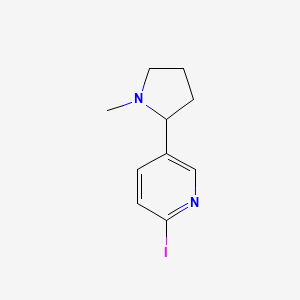
![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)
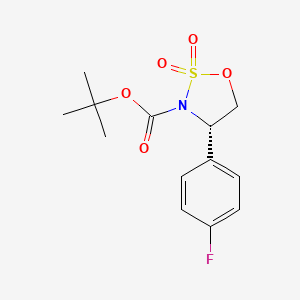
![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

